Heptatriaconta-6,9,28,31-tetraen-19-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptatriaconta-6,9,28,31-tetraen-19-ol is a synthetic ionizable lipid compound. It is known for its use in the formation of lipid nanoparticles (LNPs) for the delivery of nucleic acids such as small interfering RNA (siRNA), messenger RNA (mRNA), and DNA . This compound has gained significant attention due to its potency and efficiency in drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the use of reagents such as dimethylamino butanoate and various catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of heptatriaconta-6,9,28,31-tetraen-19-ol involves scalable and robust manufacturing processes. These processes ensure high purity and yield of the compound, making it suitable for large-scale applications in drug delivery systems .
Chemical Reactions Analysis
Types of Reactions
Heptatriaconta-6,9,28,31-tetraen-19-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted compounds .
Scientific Research Applications
Heptatriaconta-6,9,28,31-tetraen-19-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of lipid metabolism and cellular processes.
Medicine: Utilized in the development of drug delivery systems for targeted therapy.
Industry: Applied in the production of nanomaterials and other advanced materials
Mechanism of Action
The mechanism of action of heptatriaconta-6,9,28,31-tetraen-19-ol involves its incorporation into lipid nanoparticles. These nanoparticles facilitate the delivery of nucleic acids into target cells by:
Endocytosis: The nanoparticles are taken up by cells through endocytosis.
Endosomal Escape: The ionizable lipid destabilizes the endosomal membrane, allowing the release of nucleic acids into the cytoplasm.
RNA Interference: The released siRNA or mRNA engages with the RNA-induced silencing complex (RISC) to modulate gene expression
Comparison with Similar Compounds
Heptatriaconta-6,9,28,31-tetraen-19-ol is compared with other similar ionizable lipids such as:
D-Lin-MC3-DMA: Known for its high potency and efficiency in LNP formation.
These compounds share similar structures and functions but differ in their specific chemical properties and applications. This compound is unique due to its specific double bond positions and hydroxyl group, which contribute to its distinct chemical behavior and effectiveness in drug delivery systems .
Properties
Molecular Formula |
C37H68O |
---|---|
Molecular Weight |
528.9 g/mol |
IUPAC Name |
heptatriaconta-6,9,28,31-tetraen-19-ol |
InChI |
InChI=1S/C37H68O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37-38H,3-10,15-16,21-36H2,1-2H3 |
InChI Key |
MXYDYSQZZPJVJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.